N-octanoylsphingosine 1-phosphate

Overview

Description

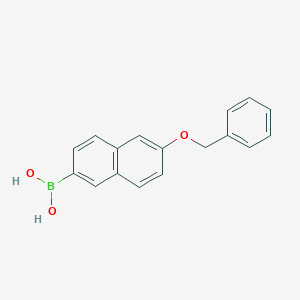

N-octanoylsphingosine 1-phosphate is an N-acylsphingosine 1-phosphate in which the N-acyl group is specified as octanoyl . It is functionally related to an octanoic acid . It is a conjugate acid of a N-octanoylsphingosine 1-phosphate (2-) .

Molecular Structure Analysis

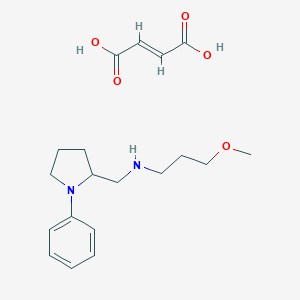

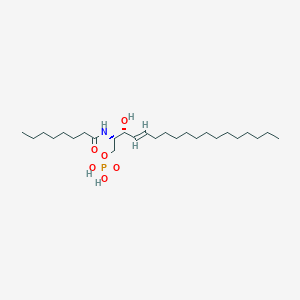

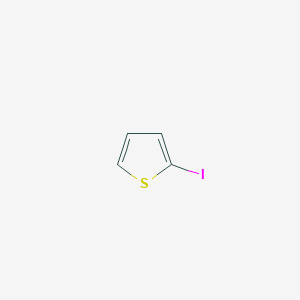

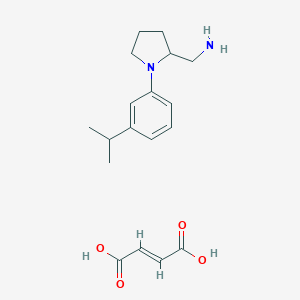

The molecular formula of N-octanoylsphingosine 1-phosphate is C26H52NO6P . The IUPAC name is [(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate . The molecular weight is 505.7 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-octanoylsphingosine 1-phosphate include a molecular weight of 505.7 g/mol, a computed XLogP3-AA of 7.4, and a hydrogen bond donor count of 4 .

Scientific Research Applications

Cardiometabolic Risk Stratification

CerP(d181/80): has been identified as a bioactive lipid with significant roles in cellular functions like apoptosis and inflammation. In the context of cardiometabolic diseases, ceramides, including CerP(d18:1/8:0) , have shown independent predictive value for adverse cardiovascular outcomes and the onset of type 2 diabetes. Risk scores using concentrations of circulating ceramides have been developed and are currently used clinically as efficient risk stratifiers for primary and secondary prevention of atherosclerotic cardiovascular disease .

Cell Signaling and Communication

As a sphingolipid, CerP(d18:1/8:0) is part of the complex cell signaling systems that govern cellular responses to environmental stimuli. It is involved in the signal transduction pathways of sphingosine 1-phosphate receptors, which are critical for various physiological processes .

Mechanism of Action

Target of Action

N-octanoylsphingosine 1-phosphate, also known as CerP(d18:1/8:0), primarily targets the Sphingosine-1-Phosphate Receptors (S1PRs) . These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in the immune system . The S1PRs are involved in immune trafficking and activation in both innate and adaptive immune systems .

Mode of Action

The compound interacts with its targets, the S1PRs, to modulate their activity . The S1PRs are activated by sphingosine 1-phosphate (SPP), a potent lipid mediator released upon cellular activation . The SPP receptors couple differentially to the Gq and Gi pathway .

Biochemical Pathways

The activation of S1PRs by N-octanoylsphingosine 1-phosphate can affect various biochemical pathways. For instance, the activation of these receptors can lead to the release of intracellular calcium transients .

Result of Action

The activation of S1PRs by N-octanoylsphingosine 1-phosphate can lead to various molecular and cellular effects. For instance, it can lead to the release of intracellular calcium transients .

Future Directions

properties

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-WRBRXSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-octanoylsphingosine 1-phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-octanoylsphingosine 1-phosphate influence cell proliferation, and how does its activity compare to similar molecules?

A1: N-octanoylsphingosine 1-phosphate (C8-ceramide-1-phosphate) acts as a stimulator of DNA synthesis and cell division in Rat-1 fibroblasts at concentrations ranging from 1-10 μM. [] This effect is in contrast to its structural analogue, ceramide, which is known to induce cell death. While C8-ceramide-1-phosphate shares some structural similarities with phosphatidate and lysophosphatidate, its mechanism of action differs. Unlike these molecules, C8-ceramide-1-phosphate's stimulation of DNA synthesis was not associated with inhibition of adenylate cyclase activity, nor did it increase the activities of phospholipase D or mitogen-activated protein kinases (42- and 44 kDa isoforms). [] This suggests a unique pathway through which C8-ceramide-1-phosphate exerts its effects on cell proliferation.

Q2: How does the presence of ceramides affect the activity of N-octanoylsphingosine 1-phosphate?

A2: The stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis is counteracted by the presence of cell-permeable ceramides. [] Specifically, C2-ceramide was shown to stimulate the conversion of C8-ceramide-1-phosphate back to C8-ceramide, with minimal production of sphingosine or sphingosine-1-phosphate. [] This conversion likely plays a role in mitigating the stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis. This finding highlights a potential regulatory mechanism in the sphingolipid metabolic pathway, where the balance between ceramides and ceramide-1-phosphates influences cellular processes like proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)